molecular formula C13H20O2 B6275943 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2763759-41-5

3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6275943
CAS No.: 2763759-41-5
M. Wt: 208.3
InChI Key:
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Description

3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure. This compound is part of a class of molecules known for their rigid, three-dimensional frameworks, which make them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cycloheptylbicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to a suitable precursor, followed by a series of transformations to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its rigid structure makes it useful in studying molecular interactions and enzyme binding.

    Medicine: It is explored for its potential as a drug scaffold, offering improved metabolic stability and bioavailability.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. Its rigid structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

What sets 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid apart from these similar compounds is the presence of the cycloheptyl group. This group can impart unique steric and electronic properties, potentially enhancing the compound’s stability, binding affinity, and overall effectiveness in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid involves the cyclization of a cycloheptene derivative followed by carboxylation of the resulting bicyclic compound.", "Starting Materials": [ "Cycloheptene", "Bromine", "Sodium hydroxide", "Diethyl malonate", "Sodium ethoxide", "Methyl iodide", "Sodium borohydride", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Bromination of cycloheptene to form 1-bromo-cycloheptene", "Treatment of 1-bromo-cycloheptene with sodium hydroxide to form cycloheptylcarboxylic acid", "Esterification of cycloheptylcarboxylic acid with diethyl malonate using sodium ethoxide as a catalyst to form diethyl 1-cycloheptyl-2-methylene-malonate", "Reduction of diethyl 1-cycloheptyl-2-methylene-malonate with sodium borohydride to form diethyl 1-cycloheptyl-2-methyl-malonate", "Cyclization of diethyl 1-cycloheptyl-2-methyl-malonate to form 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid", "Carboxylation of 3-cycloheptylbicyclo[1.1.1]pentane using carbon dioxide and hydrochloric acid to form 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid", "Neutralization of the reaction mixture with sodium hydroxide", "Purification of the product by recrystallization from ethanol and water" ] }

CAS No.

2763759-41-5

Molecular Formula

C13H20O2

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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